molecular formula C6H13NO2S B1335230 1-Ethylsulfonylpyrrolidine CAS No. 73343-03-0

1-Ethylsulfonylpyrrolidine

Cat. No.: B1335230
CAS No.: 73343-03-0
M. Wt: 163.24 g/mol
InChI Key: SUWZWRZQLACVPS-UHFFFAOYSA-N
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Description

1-Ethylsulfonylpyrrolidine is a chemical compound with the molecular formula C₆H₁₃NO₂S. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle. The presence of the ethylsulfonyl group in its structure imparts unique chemical properties, making it a compound of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Ethylsulfonylpyrrolidine can be synthesized through several methods. One common approach involves the reaction of pyrrolidine with ethanesulfonyl chloride under basic conditions. The reaction typically proceeds as follows:

    Reactants: Pyrrolidine and ethanesulfonyl chloride.

    Conditions: The reaction is carried out in the presence of a base such as triethylamine or sodium hydroxide.

    Procedure: Pyrrolidine is dissolved in an appropriate solvent (e.g., dichloromethane), and ethanesulfonyl chloride is added dropwise. The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-Ethylsulfonylpyrrolidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfone derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield the corresponding sulfoxide.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed:

    Oxidation: Sulfone derivatives.

    Reduction: Sulfoxide derivatives.

    Substitution: Various substituted pyrrolidine derivatives.

Scientific Research Applications

1-Ethylsulfonylpyrrolidine has diverse applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound is used in the study of enzyme inhibition and as a probe for investigating biological pathways.

    Medicine: Research explores its potential as a pharmacophore in drug design, particularly in developing inhibitors for specific enzymes.

    Industry: It finds applications in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-ethylsulfonylpyrrolidine involves its interaction with specific molecular targets. The ethylsulfonyl group can form strong interactions with active sites of enzymes, leading to inhibition or modulation of enzyme activity. The compound’s structure allows it to fit into enzyme binding pockets, affecting the enzyme’s function and downstream biological pathways.

Comparison with Similar Compounds

    Pyrrolidine: The parent compound, lacking the ethylsulfonyl group.

    Pyrrolidine-2-one: A derivative with a carbonyl group at the second position.

    Pyrrolidine-2,5-dione: A compound with two carbonyl groups at the second and fifth positions.

Uniqueness: 1-Ethylsulfonylpyrrolidine is unique due to the presence of the ethylsulfonyl group, which imparts distinct chemical reactivity and biological activity. This group enhances the compound’s ability to interact with specific molecular targets, making it valuable in drug design and other applications.

Properties

IUPAC Name

1-ethylsulfonylpyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO2S/c1-2-10(8,9)7-5-3-4-6-7/h2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUWZWRZQLACVPS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)N1CCCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00402727
Record name 1-ethylsulfonylpyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00402727
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73343-03-0
Record name 1-ethylsulfonylpyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00402727
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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